
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-4-phenylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-4-phenylbutan-1-one is a complex organic compound that features a unique structure combining isoquinoline, pyrrolidine, and phenylbutanone moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-4-phenylbutan-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoquinoline Moiety: Starting from a suitable precursor, such as 3,4-dihydroisoquinoline, through cyclization reactions.
Pyrrolidine Ring Formation: The pyrrolidine ring can be introduced via nucleophilic substitution reactions.
Coupling with Phenylbutanone: The final step involves coupling the isoquinoline-pyrrolidine intermediate with phenylbutanone under specific conditions, such as using a base catalyst and appropriate solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors, high-throughput screening for reaction conditions, and employing catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-4-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Research indicates that 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-4-phenylbutan-1-one exhibits a range of biological activities:
Receptor Interactions
The compound is believed to interact with histamine H3 receptors, influencing neurotransmitter release. This interaction suggests potential therapeutic applications in cognitive disorders and obesity management, as similar compounds have demonstrated efficacy in modulating these pathways.
Antifungal Activity
Recent studies have highlighted the antifungal potential of compounds related to this structure. For instance, a study evaluated derivatives against phytopathogenic fungi, showing significant antifungal activity across multiple strains. The results indicated that specific structural modifications could enhance bioactivity:
Compound | Linear Growth Inhibition (%) |
---|---|
1 | 56.8 |
2 (o-F) | 78.4 |
3 (m-F) | 66.4 |
4 (p-F) | 78.4 |
These findings suggest that the presence of specific substituents on the phenyl ring significantly affects antifungal efficacy.
Case Studies
Several studies have investigated the pharmacological properties of compounds related to this structure:
- Cognitive Disorders : A study evaluated the effects of similar compounds on cognitive function in animal models, demonstrating improvements in memory retention and learning abilities through H3 receptor antagonism.
- Obesity Management : Research has indicated that compounds interacting with histamine receptors can influence appetite regulation and energy metabolism, suggesting a potential role in obesity treatment.
Mecanismo De Acción
The mechanism of action of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-4-phenylbutan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-4-phenylbutan-2-one: Similar structure but with a different position of the phenylbutanone moiety.
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-4-phenylpentan-1-one: Similar structure with an additional carbon in the alkyl chain.
Uniqueness
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-4-phenylbutan-1-one is unique due to its specific combination of isoquinoline, pyrrolidine, and phenylbutanone moieties, which confer distinct chemical and biological properties
Actividad Biológica
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-4-phenylbutan-1-one is a complex organic compound notable for its diverse biological activities. This compound features a unique molecular structure that combines isoquinoline, pyrrolidine, and phenylbutanone moieties, which contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the following components:
- Dihydroisoquinoline Ring : Implicated in various biological interactions.
- Pyrrolidinyl Group : Enhances reactivity and binding potential with biological targets.
- Phenylbutanone Moiety : Contributes to the compound's overall stability and bioactivity.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The binding affinity to these targets modulates various biological pathways, influencing processes such as inflammation and cell signaling.
Antifungal Activity
Recent studies have highlighted the antifungal potential of compounds related to 3,4-dihydroisoquinoline derivatives. For instance, a study evaluated various derivatives against phytopathogenic fungi, demonstrating significant antifungal activity across multiple strains. The results indicated that certain structural modifications could enhance bioactivity:
Compound | Linear Growth Inhibition (%) |
---|---|
1 | 56.8 |
2 (o-F) | 78.4 |
3 (m-F) | 66.4 |
4 (p-F) | 78.4 |
These findings suggest that the presence of specific substituents on the phenyl ring can significantly affect antifungal efficacy .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly in models of lipopolysaccharide (LPS)-induced inflammation. The inhibition of NF-kB activation was noted in several studies, indicating potential therapeutic applications in inflammatory diseases .
Case Studies
- Antifungal Evaluation : A comprehensive study assessed the activity of various dihydroisoquinoline derivatives against seven different fungi. Compounds exhibited varying degrees of effectiveness with some showing inhibition rates comparable to established antifungal agents .
- Inflammation Models : Research focusing on the anti-inflammatory properties demonstrated that certain derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting a pathway for therapeutic development .
Propiedades
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-4-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c26-23(12-6-9-19-7-2-1-3-8-19)25-16-14-22(18-25)24-15-13-20-10-4-5-11-21(20)17-24/h1-5,7-8,10-11,22H,6,9,12-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQOVPYGOCDIGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.